4-(aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Description
4-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group at the 1-position, a carboxylic acid group at the 2-position, and an aminosulfonyl (-SO₂NH₂) group at the 4-position. This structure confers unique physicochemical properties, such as moderate polarity due to the sulfonamide and carboxylic acid groups, which influence solubility and bioavailability.
Properties
IUPAC Name |
1-methyl-4-sulfamoylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S/c1-8-3-4(13(7,11)12)2-5(8)6(9)10/h2-3H,1H3,(H,9,10)(H2,7,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXPJSDXYCVAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as 3-[4-(aminosulfonyl)phenyl]propanoic acid have been shown to targetCarbonic Anhydrase 1 and 2 in humans. Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
Similar compounds such as aminosalicylic acid have been shown to inhibitfolic acid synthesis . The binding of para-aminobenzoic acid to pteridine synthetase acts as the first step in folic acid synthesis. Aminosalicylic acid binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid.
Biochemical Pathways
Therefore, its inhibition can have widespread effects on cellular function.
Pharmacokinetics
Similar compounds such as aminosalicylic acid have a short serum half-life of one hour for the free drug.
Biological Activity
4-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid, also known as 5-(aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid, is a compound of significant interest in medicinal chemistry and biological research. Its structural features contribute to its diverse biological activities, including potential applications in treating various diseases such as cancer and infections. This article delves into the biological activity of this compound, providing a comprehensive overview of its mechanisms, applications, and research findings.
Structure and Properties
The compound features a pyrrole ring with an aminosulfonyl group and a carboxylic acid moiety. This unique structure enhances its ability to interact with biological targets, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors involved in critical signaling pathways. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.
- Receptor Modulation : It can act on various receptors, influencing cellular signaling cascades that are crucial for maintaining homeostasis or triggering pathological states.
- Nucleic Acid Interaction : The carboxylic acid group allows for potential interactions with nucleic acids, which could affect gene expression and cellular responses.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it could inhibit the proliferation of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, certain derivatives showed potent activity against drug-resistant cancer cells, suggesting that they could overcome common resistance mechanisms .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Antitubercular Activity : A study focused on pyrrole derivatives found that specific compounds exhibited excellent activity against drug-resistant tuberculosis strains, with minimal cytotoxicity observed in normal cells. The mechanism was linked to inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis .
- Tyrosine Kinase Inhibition : Another investigation revealed that modified pyrrole compounds could inhibit tyrosine kinases associated with cancer progression. These findings suggest a potential role in targeted cancer therapies .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have been conducted to optimize the efficacy of these compounds. Variations in substituents on the pyrrole ring significantly influenced their potency against specific biological targets, highlighting the importance of molecular structure in drug design .
Data Summary
Chemical Reactions Analysis
Oxidation Reactions
The aminosulfonyl group undergoes oxidation under controlled conditions. Key findings include:
Mechanistic Insight : Oxidation converts the -SO₂NH₂ group to a sulfonate (-SO₃⁻) via intermediate sulfinic acid formation. The pyrrole ring remains intact due to its aromatic stability.
Reduction Reactions
Reductive transformations target both the aminosulfonyl and carboxylic acid groups:
Key Observation : LiAlH₄ selectively reduces the carboxylic acid to a primary alcohol while preserving the aminosulfonyl group .
Electrophilic Substitution Reactions
The electron-rich pyrrole ring facilitates substitutions at the 3- and 5-positions:
Regioselectivity : Halogenation favors the C5 position due to steric and electronic effects from the -SO₂NH₂ group .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings for bioconjugation:
Catalytic Efficiency : Electron-withdrawing groups (-SO₂NH₂) enhance oxidative addition rates in cross-coupling .
Condensation and Cyclization
The carboxylic acid group enables peptide bond formation and heterocycle synthesis:
Case Study : Condensation with ethylenediamine derivatives under acidic conditions yields fused bicyclic compounds with anti-tubercular activity (MIC < 0.016 μg/mL) .
Acid/Base-Mediated Transformations
The carboxylic acid group undergoes pH-dependent reactions:
Stability Note : The compound decomposes above 200°C, limiting high-temperature applications .
Biological Activity Correlation
Reaction products exhibit structure-dependent bioactivity:
Design Insight : Fluorination at C5 enhances antimicrobial potency by improving membrane permeability .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Methods : Coupling reagents like EDCI/DMAP are commonly used for introducing sulfonamide and carboxamide groups, with yields ranging from 68% to 92% depending on the substituent .
- Biological Relevance : Sulfonamide-containing pyrroles are associated with enzyme inhibition (e.g., carbonic anhydrase), while halogenated analogs may act as covalent inhibitors .
- Safety Considerations : Halogenated sulfonamides (e.g., chlorosulfonyl) require stricter handling protocols due to reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
